4-Methoxy-2-methylthiophenol
Overview
Description
4-Methoxy-2-methylthiophenol is an aromatic thiol with the molecular formula C8H10OS and a molecular weight of 154.23 g/mol . It is also known as 4-methoxy-2-methylbenzenethiol. This compound is characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to a benzene ring, along with a thiol group (-SH).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aromatic thiols, including 4-methoxy-2-methylthiophenol, can be achieved through several methods. One common approach involves the reaction of aryl halides with sulfur compounds. For instance, aryl iodides, bromides, and chlorides bearing electron-withdrawing groups can be converted to the corresponding aryl thiols using copper sulfate (CuSO4·5H2O) as a catalyst and potassium hydroxide (KOH) or cesium carbonate (Cs2CO3) as bases . This method provides good to excellent yields of the desired thiols.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-methylthiophenol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or zinc in hydrochloric acid (Zn/HCl) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: Thiols (R-SH) from disulfides.
Substitution: Brominated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
4-Methoxy-2-methylthiophenol has various applications in scientific research:
Biology: The compound can be used in studies involving thiol-based bioconjugation and labeling of biomolecules.
Medicine: Research into thiol-containing compounds often explores their potential as antioxidants and therapeutic agents.
Mechanism of Action
The mechanism of action of 4-methoxy-2-methylthiophenol involves its thiol group, which can participate in redox reactions and form covalent bonds with other molecules The thiol group can undergo oxidation to form disulfides, which can further react with nucleophiles
Comparison with Similar Compounds
Similar Compounds
4-Methoxythiophenol: (C7H8OS)
4-Methylbenzenethiol: (C7H8S)
4-Nitrothiophenol: (C6H5NO2S)
3-Methoxythiophenol: (C7H8OS)
4-Aminothiophenol: (C6H7NS)
Uniqueness
4-Methoxy-2-methylthiophenol is unique due to the presence of both a methoxy and a methyl group on the aromatic ring, which can influence its reactivity and interactions with other molecules. The combination of these substituents can affect the compound’s electronic properties and steric hindrance, making it distinct from other thiophenols.
Properties
IUPAC Name |
4-methoxy-2-methylbenzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-6-5-7(9-2)3-4-8(6)10/h3-5,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKKTBSADLTBPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374859 | |
Record name | 4-Methoxy-2-methylthiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
698-81-7 | |
Record name | 4-Methoxy-2-methylbenzenethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=698-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxy-2-methylthiophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 698-81-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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